N-(3-Aminophenyl)-3-isobutoxybenzamide
Overview
Description
N-(3-Aminophenyl)-3-isobutoxybenzamide, also known as ibuprofen lysine, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a derivative of ibuprofen, a widely used and well-known NSAID. Ibuprofen lysine is a white to off-white crystalline powder that is practically insoluble in water and soluble in ethanol. It is not metabolized by the body and is excreted as unchanged drug in the urine. Ibuprofen lysine is used to treat pain and inflammation associated with various conditions, such as arthritis, fever, muscle aches, and menstrual cramps.
Scientific Research Applications
Mass Spectrometry
“N-(3-Aminophenyl)-3-isobutoxybenzamide” and its derivatives have been used in mass spectrometry experiments . The gas-phase chemistry of protonated N-(3-Aminophenyl)benzamide and its derivatives has been investigated experimentally and theoretically, which shows an interesting N–O exchange rearrangement via an Ion-Neutral Complex (INC) and then a water migration pathway .
Sensing Applications
Boronic acids, which are related to “N-(3-Aminophenyl)-3-isobutoxybenzamide”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biochemical Tools
Boronic acids are also used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Separation Technologies
Boronic acids are used for electrophoresis of glycated molecules . They are also employed as building materials for microparticles for analytical methods .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin .
Mechanism of Action
Target of Action
For instance, N-(3-Aminophenyl)methanesulfonamide has been used as a reactant for the preparation of biologically and pharmacologically active molecules
Mode of Action
For example, YM 244769, a compound with a similar structure, has been found to inhibit the reverse mode of Na+/Ca2+ exchange (NCX), potently inhibiting Na±dependent 45 Ca2+ uptake . This suggests that N-(3-Aminophenyl)-3-isobutoxybenzamide may also interact with ion channels or transporters, but further studies are required to confirm this.
Biochemical Pathways
The fragmentation of protonated n-(3-aminophenyl)benzamide and its derivatives in the gas phase has been studied . This suggests that the compound may undergo certain transformations under specific conditions, potentially affecting various biochemical pathways.
Result of Action
The compound’s potential to undergo certain transformations under specific conditions suggests that it may have various effects at the molecular and cellular levels.
properties
IUPAC Name |
N-(3-aminophenyl)-3-(2-methylpropoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-3-5-13(9-16)17(20)19-15-7-4-6-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQYUQUWAGSWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-3-isobutoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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